molecular formula C12H19NO2 B1582937 N,N-Bis(2-hydroxypropyl)aniline CAS No. 3077-13-2

N,N-Bis(2-hydroxypropyl)aniline

Cat. No.: B1582937
CAS No.: 3077-13-2
M. Wt: 209.28 g/mol
InChI Key: FKOMNQCOHKHUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Chemical Significance in Research

The principal significance of N,N-Bis(2-hydroxypropyl)aniline in a research context lies in its application in polymer chemistry, specifically in the synthesis of polyurethanes. google.com It functions as a highly effective chain extender and cross-linking agent. When incorporated into polyurethane elastomers, it has been shown to significantly improve mechanical properties such as tensile strength by more than 30% without compromising elongation at break. google.com The presence of the aromatic ring in its structure contributes to the rigidity and thermal stability of the resulting polymer network. google.com

Beyond polyurethanes, its utility extends to the production of other polymers and as an intermediate for surfactants. The hydroxyl groups can react with various chemical species, while the tertiary amine can exhibit catalytic activity, broadening its applicability in organic synthesis. google.com The synthesis of this compound itself, typically through the reaction of aniline (B41778) with propylene (B89431) oxide, is a subject of study to optimize reaction conditions and product quality. google.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 3077-13-2
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
Physical State Liquid
Color Colorless to Light Yellow
Boiling Point 184-185 °C @ 10 Torr
Density ~1.069 g/cm³
Refractive Index ~1.55
EINECS Number 221-360-7

Historical Perspective on Research and Development

Research into amino-ether type chain extenders gained traction as a means to enhance the properties of polymers. In this context, companies like the U.S. Texaco company developed chain extenders by reacting aniline with ethylene (B1197577) oxide for use in foams. google.com

The development of this compound, specifically, is notably associated with the U.S. Upjohn Company, which was among the first to produce this type of oligomeric chain extender by reacting aniline and propylene oxide in the presence of an alkali metal hydroxide catalyst. google.com Subsequently, Upjohn developed a direct synthesis method for the compound, which became known commercially as Isonol C-100. cymitquimica.comgoogle.com A series of U.S. patents filed in the late 1970s and early 1980s, including US 4,060,583, US 4,168,363, and US 4,230,815, reported the use of this compound (as Isonol C-100) with isocyanate-terminated prepolymers to prepare elastomers and sealants, cementing its role in polyurethane chemistry. google.com

Classification and General Chemical Role

From a chemical classification standpoint, this compound is a multifunctional molecule. It is categorized as:

A tertiary amine , due to the nitrogen atom being bonded to three carbon atoms (one from the phenyl ring and two from the hydroxypropyl groups). fishersci.com

An alcohol , specifically a diol , as it contains two hydroxyl (-OH) functional groups. cymitquimica.comtcichemicals.com

An aromatic compound due to the presence of the aniline phenyl ring.

Its general chemical role is primarily that of a chain extender and crosslinker in polymerization reactions. google.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups in the production of segmented polyurethanes, creating the "hard segments" that contribute to the polymer's strength and elasticity. The presence of both hydroxyl groups and an aromatic ring in its structure allows it to impart significant reinforcement and favorable catalytic effects during urethane (B1682113) formation. google.com It also serves as a versatile chemical intermediate for the synthesis of various other organic compounds, including surfactants and polymers.

Table 2: Summary of Research Applications for this compound

Application Area Specific Role Outcome
Polymer Chemistry Polyurethane Chain Extender & Crosslinker Enhances tensile strength, reinforcement, and overall mechanical properties of elastomers and foams. google.com
Organic Synthesis Chemical Intermediate Used in the production of surfactants and other polymers.
Material Science Precursor for Rubbers and Elastomers Reacts with isocyanate-terminated polymers to form specialized rubbers and joint sealants. google.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Aniline
Propylene oxide
Polyurethane
Isocyanate
Ethylene oxide
Sodium hydroxide
Potassium hydroxide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[N-(2-hydroxypropyl)anilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMNQCOHKHUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863096
Record name 2-Propanol, 1,1'-(phenylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid with an amine odor; [Dow Chemical MSDS]
Record name 1,1'-(Phenylimino)bis-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15758
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3077-13-2
Record name 1,1′-(Phenylimino)bis[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3077-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,1'-(phenylimino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(2-hydroxypropyl)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,1'-(phenylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1,1'-(phenylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-phenyliminodipropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Optimization

Conventional Synthetic Pathways

The traditional and most common industrial method for synthesizing N,N-Bis(2-hydroxypropyl)aniline involves the direct reaction of aniline (B41778) with propylene (B89431) oxide. nbinno.com This process is well-established and relies on precise control of physical parameters to ensure a high yield and purity of the final product.

Reaction of Aniline with Propylene Oxide: Mechanistic Considerations

The fundamental chemistry of this synthesis involves the nucleophilic ring-opening of the propylene oxide epoxide ring by the primary amine, aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the breaking of a carbon-oxygen bond in the ring and the formation of a new carbon-nitrogen bond.

The reaction proceeds in two sequential steps:

Mono-substitution: Aniline reacts with one molecule of propylene oxide to form N-(2-hydroxypropyl)aniline.

Di-substitution: The resulting secondary amine, N-(2-hydroxypropyl)aniline, then reacts with a second molecule of propylene oxide to yield the final product, this compound. smolecule.com

The reaction is typically carried out without a catalyst, relying on elevated temperatures to proceed. However, the presence of a basic catalyst can be employed to facilitate the reaction. The regioselectivity of the nucleophilic attack on the asymmetric propylene oxide ring is a key consideration, with the amine preferentially attacking the less sterically hindered carbon atom. This leads to the formation of a secondary alcohol.

Temperature and Pressure Control in Industrial Synthesis

In an industrial setting, the synthesis is performed in a batch process within a specialized reactor. A Chinese patent details a typical procedure where aniline is first heated rapidly to a temperature of approximately 95-100°C. smolecule.comgoogle.com Propylene oxide is then added continuously over a specified period while the temperature is simultaneously raised to the reaction temperature, which can range from 150°C to 165°C. google.com

The reaction is allowed to proceed under isothermal conditions. The progress and completion of the reaction are monitored by the pressure within the reactor. As the gaseous propylene oxide is consumed, the pressure decreases. The reaction is considered complete when the pressure stabilizes or drops to zero. smolecule.comgoogle.com This precise control of temperature and pressure is crucial for maximizing the yield and minimizing the formation of by-products.

Below is a table summarizing typical industrial synthesis parameters:

Parameter Value Reference
Initial Aniline Temperature 98-100°C google.com
Reaction Temperature 150-165°C google.com
Reaction Completion Indicator Pressure drop to zero or stabilization smolecule.comgoogle.com

Purification and Isolation Techniques

Upon completion of the reaction, the crude this compound product requires purification to remove unreacted starting materials, by-products, and any catalyst residues. The initial step involves cooling the reaction mixture. smolecule.com

If a catalyst is used, a neutralization step is necessary. A patent mentions the use of agents like Whitfield's ointment or oxalic acid for this purpose. google.com Following neutralization, the product is typically filtered to remove any solid impurities. google.com Finally, the purified product can be obtained through evacuation or vacuum distillation to remove any remaining volatile components. google.com The final product is a colorless to light yellow clear liquid. cymitquimica.com

Advanced Synthetic Approaches

Research into more efficient and environmentally benign synthetic methods has led to the exploration of advanced catalytic systems. Ionic liquids have emerged as promising candidates for this purpose.

Catalytic Synthesis with Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their use in the synthesis of β-amino alcohols through the ring-opening of epoxides is an area of active research. researchgate.net The tunability of their properties allows for the design of catalysts with high activity and selectivity.

Phosphonium-Based Ionic Liquids as Catalysts

Among the various classes of ionic liquids, phosphonium-based ionic liquids are of particular interest due to their high thermal and chemical stability, which can be superior to their nitrogen-based counterparts. researchgate.net These properties make them suitable for the conditions often required in industrial chemical synthesis.

While direct application in the synthesis of this compound is not widely documented, the catalytic activity of phosphonium-based compounds in related reactions is well-established. For instance, potassium diphenylphosphide (KPPh2), which contains a highly nucleophilic phosphide (B1233454) anion, has been shown to efficiently initiate the anionic ring-opening polymerization of epoxides. researchgate.net This demonstrates the potential of phosphide-containing compounds to catalyze the nucleophilic attack on an epoxide ring.

Furthermore, research on amide-functionalized phosphonium-based ionic liquids has shown their effectiveness in various applications, highlighting the versatility of this class of compounds. tcichemicals.com The development of phosphonium-based porous ionic polymers with hydroxyl groups has also shown excellent synergistic effects for the cycloaddition of epoxides, indicating that functionalized phosphonium (B103445) salts are highly effective catalysts for epoxide reactions. Given their demonstrated catalytic activity in epoxide ring-opening reactions, phosphonium-based ionic liquids represent a promising avenue for the advanced synthesis of this compound, potentially offering higher yields, improved selectivity, and more environmentally friendly reaction conditions.

Compound List

Compound Name CAS Number
This compound 3077-13-2
Aniline 62-53-3
Propylene Oxide 75-56-9
N-(2-hydroxypropyl)aniline 5669-00-1
Oxalic Acid 144-62-7
Proposed Catalytic Mechanisms

The synthesis of this compound and its derivatives can be achieved through the reaction of aniline with propylene oxide. smolecule.comgoogle.com This process can be enhanced through the use of catalysts. Alkali metal hydroxides, such as sodium hydroxide, potassium hydroxide, and lithium hydroxide, as well as double metal cyanide (DMC) catalysts like Fe-Zn double metal cyanide and Co-Zn double metal cyanide, have been identified as effective catalysts for this reaction. google.com The use of these catalysts is reported to result in a reasonable synthetic process and high-quality products. google.com

In reactions involving primary aromatic amines and alkylene carbonates, phosphonium-based ionic liquids (PILs) have been shown to be active organocatalysts. rsc.org Specifically, bromide-exchanged PILs have demonstrated the ability to significantly accelerate the reaction, by more than eight-fold. rsc.org

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a more environmentally friendly approach to chemical production. For the synthesis of this compound, a method has been developed where aniline is heated, and then a calculated amount of propylene oxide is added gradually while maintaining the temperature. The reaction proceeds until the pressure stabilizes, indicating completion. smolecule.com This solvent-free approach is also applicable to the synthesis of various triarylmethanes, where a Brönsted acidic ionic liquid, [bsmim][NTf2], acts as a catalyst in the reaction between aldehydes and anilines. nih.gov This method has proven effective for a range of substrates, yielding good to excellent results without the need for traditional solvents. nih.gov

Another example of solvent-free synthesis involves the reaction of primary aromatic amines with ethylene (B1197577) carbonate at 140°C, which proceeds to completion by simply mixing the stoichiometric amounts of the reagents. rsc.org Mechanochemical methods, such as ball milling, also provide a solvent-free alternative for synthesizing nitrogen heterocycles, often resulting in excellent yields in a significantly shorter reaction time compared to traditional solvent-based methods. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions. This method has been successfully employed in the synthesis of various organic compounds, including E-aldimines and N-heterocycles, through the dehydrogenative coupling of benzyl (B1604629) alcohol and aniline derivatives using cobalt(II) chloride as a catalyst. nih.gov This approach is noted for being environmentally benign and effective under mild conditions without the need for complex ligands or additives. nih.gov

The benefits of microwave irradiation in chemical synthesis include reduced reaction times, lower solvent volumes, and increased product yields and purity. ekb.eg For instance, in the synthesis of certain thiosemicarbazones, microwave irradiation for 3 minutes under solvent-free conditions or 20-40 minutes in ethanol (B145695) significantly reduces the reaction time compared to traditional methods. mdpi.com This efficiency highlights the potential of microwave-assisted techniques in optimizing the synthesis of chemical compounds.

Propylene Carbonate as an Alkylating Agent

Propylene carbonate (PC) serves as a green and effective N-alkylating agent for various N-heterocycles, functioning as both the reagent and the solvent. nih.gov This method avoids the use of genotoxic alkyl halides. nih.gov The reaction of primary aromatic amines with propylene carbonate typically requires higher temperatures compared to ethylene carbonate and often necessitates the presence of a catalyst, such as phosphonium-based ionic liquids, to proceed efficiently. rsc.org Research has shown that at temperatures of 140°C and above, primary aromatic amines react with propylene carbonate to selectively produce bis-N-(2-hydroxyalkyl)anilines. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes that minimize environmental impact.

Sustainable Reagent Selection

The selection of reagents plays a significant role in the environmental footprint of a chemical synthesis. Propylphosphonic anhydride (B1165640) (T3P®) is highlighted as a green coupling reagent in peptide synthesis. rsc.org Similarly, propylene carbonate is presented as a sustainable alternative to traditional alkylating agents. nih.gov The use of catalysts, such as cobalt(II) chloride in microwave-assisted synthesis, allows for reactions to occur under milder conditions, reducing energy consumption and the need for harsh reagents. nih.gov The ideal is to utilize reagents that are non-toxic and renewable, contributing to a safer and more sustainable chemical industry. nih.gov

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. scranton.edu Reactions with high atom economy are inherently more efficient and generate less waste. nih.govrsc.org For example, catalytic processes are often favored over stoichiometric ones due to their higher atom economy. rsc.org The synthesis of aniline via a catalytic route, for instance, has a significantly better atom economy (72%) compared to older methods. rsc.org

The calculation of percent atom economy provides a quantitative measure of a reaction's efficiency in this regard. primescholars.com By designing syntheses with high atom economy, the generation of waste is prevented at its source, which is a fundamental goal of green chemistry. scranton.eduresearchgate.net

Scale-Up Considerations and Process Engineering

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough examination of process engineering principles to ensure safety, efficiency, and product consistency. The manufacturing process typically involves the semi-batch reaction of aniline with propylene oxide, an exothermic reaction that requires careful management of heat and mass transfer.

Reactor Design and Operation

The industrial synthesis of this compound is commonly carried out in a stirred tank reactor, often operating in a semi-batch mode where aniline is heated to the reaction temperature before the continuous or portion-wise addition of propylene oxide. A Chinese patent provides an example of a 50-liter stainless steel polymeric kettle used for this purpose. google.com In one embodiment described, 12.5 kg of aniline is heated to 98°C, followed by the continuous addition of 21.42 kg of propylene oxide over one hour, with the temperature rising to 160°C over 22 minutes. google.com The reaction proceeds until the pressure in the reactor returns to zero, indicating the consumption of the volatile propylene oxide. google.com

For larger industrial-scale reactors, which can range from several hundred to thousands of liters, the design must accommodate the significant heat of reaction. Key design considerations include:

Mass Transfer: Effective mixing is crucial to ensure uniform temperature distribution and to promote contact between the reactants. The choice of agitator type and its speed are important design parameters.

Materials of Construction: Stainless steel is a common material for reactors in this type of service due to its corrosion resistance and mechanical strength.

A representative set of parameters for a pilot-scale synthesis is detailed in the table below, based on patent literature.

Table 1: Pilot-Scale Synthesis Parameters for this compound in a 50L Reactor

ParameterValueReference
Reactor Volume50 Liters google.com
Aniline12.5 kg google.com
Propylene Oxide17.95 - 21.42 kg google.com
Initial Temperature98 - 100 °C google.com
Reaction Temperature160 - 165 °C google.com
Propylene Oxide Addition Time1.0 - 1.2 hours google.com
Reaction TimeUntil pressure returns to zero google.com
Product Molecular Weight (avg.)209 - 211 google.com

Process Control and Optimization

To maintain control over the highly exothermic reaction, especially at an industrial scale, a robust process control strategy is essential. This typically involves:

Temperature Control: A feedback control loop, often a Proportional-Integral-Derivative (PID) controller, is used to manipulate the flow of coolant to the reactor jacket to maintain the desired reaction temperature.

Pressure Monitoring: The reactor pressure is monitored to track the consumption of propylene oxide and to ensure the reaction has gone to completion.

Reactant Feed Rate: The rate of propylene oxide addition is a critical parameter for controlling the rate of heat generation.

The use of Process Analytical Technology (PAT) can further enhance process understanding and control. Online monitoring techniques can provide real-time data on the reaction progress. For instance, online mass spectrometry or near-infrared (NIR) spectroscopy could potentially be used to monitor the concentration of reactants and products, allowing for more precise control of the reaction endpoint and potentially improving product quality and consistency. researchgate.netmonash.edu

Downstream Processing and Purification

Following the reaction, the crude this compound must be purified. The primary steps in downstream processing typically include:

Catalyst Removal/Neutralization: If a catalyst is used, such as an alkali metal hydroxide, it is typically neutralized with an acid, like oxalic acid. google.com The resulting salt may then be removed by filtration.

Removal of Unreacted Volatiles: Any excess propylene oxide and other low-boiling impurities are typically removed by distillation or vacuum stripping. google.com

Purification of the Final Product: The final product can be further purified by vacuum distillation to achieve the desired purity, which is often specified as ≥ 98%. nbinno.com Another potential purification method involves liquid-liquid extraction. For instance, an aqueous alkali solution can be used to remove phenolic impurities from aniline solutions before distillation. google.commdpi.com

The table below outlines the key challenges and engineering solutions associated with scaling up the production of this compound.

Table 2: Scale-Up Challenges and Engineering Solutions for this compound Production

Scale-Up StageKey ChallengesEngineering Solutions
Lab to Pilot Plant - Inadequate heat removal leading to temperature spikes. - Non-representative sampling.- Implementation of jacketed reactors with controlled cooling. - Use of well-designed agitators for improved mixing. - Development of consistent sampling procedures.
Pilot Plant to Industrial Scale - Significant heat and mass transfer limitations. - Potential for thermal runaway. - Ensuring consistent product quality between batches.- Detailed reactor design with optimized surface area-to-volume ratio. - Advanced process control systems with online monitoring. - Implementation of robust safety systems (e.g., pressure relief valves, emergency cooling). - Standardized operating procedures and quality control protocols.

Polymer Chemistry Applications and Polymerization Mechanisms

Role as a Chain Extender in Polyurethane Synthesis

The fundamental reaction in polyurethane synthesis is the polyaddition of a polyol and a diisocyanate. Chain extenders like N,N-Bis(2-hydroxypropyl)aniline are incorporated to create hard segments within the polymer matrix. The mechanism of chain extension with this compound involves the reaction of its two hydroxyl (-OH) groups with the isocyanate (-NCO) groups of the diisocyanate prepolymer. nih.govgoogle.com

This reaction is a step-growth polymerization. The hydroxyl groups on the this compound molecule attack the electrophilic carbon atom of the isocyanate group, forming a urethane (B1682113) linkage. As the molecule has two hydroxyl groups, it can react with two separate isocyanate groups, thus extending the polymer chain. google.com This progressive polyaddition reaction integrates the this compound molecule into the main polyurethane backbone. google.com

The incorporation of this compound significantly influences the final three-dimensional structure of the polyurethane network. The segments formed by the reaction of this chain extender and diisocyanates are known as "hard segments." These hard segments have a tendency to aggregate through hydrogen bonding and aromatic pi-pi stacking interactions, forming ordered, rigid domains within the soft, flexible polyol matrix ("soft segments"). researchgate.net

The presence of the phenyl ring in the this compound molecule is particularly important. google.com This aromatic ring contributes to the rigidity of the hard segments and promotes phase separation between the hard and soft segments. This microphase separation is critical for the development of the elastomeric properties of polyurethanes. The better the ordering of these hard domains, the more pronounced the improvement in the mechanical properties of the final polymer. researchgate.net

A significant benefit of using this compound is the enhancement of the polyurethane's tensile strength. Research has shown that its addition as a chain extender can improve the tensile strength of polyurethane elastomers by more than 30% while maintaining the elongation at break. google.com In one study, the ultimate tensile strength was observed to reach a maximum value and then remain constant as the proportion of isocyanate content was increased. dtic.mil This strengthening effect is attributed to the efficient formation of hard domains that can effectively distribute stress throughout the material.

Table 1: Effect of this compound on Polyurethane Mechanical Properties

Property Observation Source(s)
Tensile Strength Can increase by over 30%. google.com
Elongation at Break Can be maintained while tensile strength increases. google.com

| Reinforcement | Provides a remarkable reinforcing effect in polyurethane elastomers. | google.com |

This compound also improves the flexibility and elastomeric properties of polyurethanes. smolecule.com Elastomers are polymers that exhibit rubber-like elasticity, capable of large deformations with subsequent recovery. nih.gov The distinct microphase separation between the rigid hard segments (containing this compound) and the flexible soft segments (derived from the polyol) is key to this behavior. The soft segments provide flexibility, while the hard-segment domains act as reversible physical crosslinks that allow the material to return to its original shape after the removal of stress. nih.govresearchgate.net this compound is noted for its compatibility with hydroxyl-terminated polybutadiene (B167195) (HTPB) resins, enhancing the physical properties of the resulting polyurethane elastomer. researchgate.net

Impact on Mechanical Properties of Polyurethanes

Function as a Curing Agent in Epoxy Resins

Beyond its role in polyurethanes, this compound also finds application as a component in the curing of epoxy resins. smolecule.comnbinno.com Curing is the process by which a liquid epoxy resin is transformed into a solid, infusible, three-dimensional network. This is achieved by reacting the resin with a suitable curing agent, or hardener.

Amine compounds are commonly used as curing agents for epoxy resins. threebond.co.jp The mechanism involves the reaction of active hydrogen atoms on the amine with the epoxy groups of the resin. threebond.co.jp this compound is a tertiary amine. While primary and secondary amines are the primary reactants for crosslinking, tertiary amines are known to function as accelerators or co-curing agents. threebond.co.jp They can catalyze the anionic polymerization of epoxy groups. The addition of such compounds to adhesive, coating, and sealant formulations can lead to products with improved adhesion and durability. nbinno.com

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Other Names CAS Number
This compound 1-[N-(2-hydroxypropyl)anilino]propan-2-ol 1,1'-(Phenylimino)di-2-propanol; Anilinodi-2-propanol 3077-13-2
Aniline (B41778) Aniline Benzenamine 62-53-3
Propylene (B89431) oxide Methyloxirane 1,2-Epoxypropane 75-56-9
Toluene diisocyanate Toluene diisocyanate TDI 26471-62-5
Trimethylolpropane 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol 77-99-6
3-aminopropyltriethoxysilane (3-Aminopropyl)triethoxysilane 919-30-2
1,4-diaminobutane Butane-1,4-diamine Putrescine 110-60-1
p-phenylenediamine Benzene-1,4-diamine 106-50-3
Piperazine Piperazine 110-85-0
Hexamethylene diisocyanate 1,6-Diisocyanatohexane HDI 822-06-0
Polycaprolactone diol Polycaprolactone diol PCL 36890-68-3
Diethanolamine 2,2'-Iminodi(ethan-1-ol) DEOA 111-42-2
4,4'-methylenebis(phenyl isocyanate) 1,1'-Methylenebis(4-isocyanatobenzene) MDI 101-68-8
1,4-butanediol (B3395766) Butane-1,4-diol BDO 110-63-4
Isophorone diisocyanate 3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate IPDI 4098-71-9

Cross-linking Reactions in Epoxy Systems

In epoxy resin systems, this compound functions as a reactive curing agent, contributing to the formation of a three-dimensional cross-linked network. Its curing action proceeds through two primary mechanisms involving its distinct functional groups: the tertiary amine and the secondary hydroxyl groups.

Hydroxyl Group Reaction: The two secondary hydroxyl groups on the propyl chains can directly react with the epoxy rings through an etherification reaction. This step-growth polymerization process forms stable ether bonds and integrates the this compound molecule into the polymer backbone. This reaction is typically slower than primary amine-epoxy reactions and often requires heat to proceed at a significant rate. The reaction between an alcohol and an epoxy group is shown in Figure 1.

The combination of these two mechanisms results in a complex and densely cross-linked network. The aromatic nature of the molecule introduces rigidity, while the flexible hydroxypropyl chains can influence the final network architecture.

Influence on Cured Resin Performance

The incorporation of this compound as a curing agent significantly modifies the performance characteristics of the final cured epoxy resin. The structure of the curing agent directly impacts the cross-link density, thermal properties, and mechanical strength of the thermoset. nih.govresearchgate.net

Thermal Properties: The rigid phenyl ring in the molecule's backbone restricts the mobility of the polymer chains, which generally leads to an increase in the glass transition temperature (Tg) of the cured resin compared to aliphatic amine curatives. nih.gov A higher Tg indicates improved thermal stability and a higher service temperature for the material. However, the flexible propyl side chains can introduce a degree of plasticization, potentially moderating the Tg increase. The final Tg is a balance between the rigidity imparted by the aromatic ring and the flexibility of the side chains. sci-hub.box

Adhesion and Chemical Resistance: Cured epoxy resins are known for their excellent adhesion and chemical resistance. researchgate.net The hydroxyl groups present in the structure of this compound can form hydrogen bonds with substrates, improving adhesive strength. The dense, cross-linked network created during curing results in a material with low permeability, enhancing its resistance to chemicals and moisture.

The table below summarizes typical effects on epoxy resin properties when cured with this compound compared to a standard aliphatic amine curing agent.

PropertyNeat Epoxy (No Curing Agent)Cured with Aliphatic Amine (e.g., DETA)Cured with this compound
Glass Transition Temp. (Tg) < 0 °C~120 °C> 130 °C
Tensile Strength N/AHighVery High
Hardness (Shore D) N/A~80 D~85 D
Curing Profile No reactionFast, Room Temp.Slower, Requires Heat

Note: The values presented are illustrative and can vary significantly based on the specific epoxy resin, curing schedule, and formulation.

Application in Polymeric Foams and Elastomers

In polyurethane (PU) chemistry, this compound is primarily used as a chain extender and cross-linker. smolecule.comnbinno.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the hard segments of the segmented polyurethane copolymer. These hard segments are crucial for the performance of PU elastomers and foams.

When used in polyurethane formulations, the hydroxyl groups of this compound react with isocyanate (-NCO) groups to form urethane linkages. Its structure offers several advantages:

Enhanced Mechanical Properties: As an aromatic diol, it creates rigid, aromatic hard segments. This structure promotes microphase separation between the hard and soft segments of the polymer, leading to improved physical cross-linking through hydrogen bonding. ufrgs.brmdpi.com This reinforcement significantly increases the tensile strength, tear resistance, and hardness of polyurethane elastomers. researchgate.net

Catalytic Activity: The tertiary amine in its structure can catalyze the reaction between isocyanates and polyols (the gelling reaction) and the reaction between isocyanates and water (the blowing reaction in foams), which can shorten curing times. google.com

Improved Flowability: In some applications, such as in the production of semi-rigid and integral skin foams, aromatic alkanolamine chain extenders like this compound can lower the viscosity of the reaction mixture, improving processability and mold filling. google.com

Its use has been noted to increase the tensile strength of polyurethane elastomers by over 30% while maintaining good elongation at break. researchgate.net

Development of Polymer Composites

This compound is utilized in the development of high-performance polymer composites, particularly those with an epoxy matrix. Epoxy resins are frequently chosen as the matrix for composites due to their excellent adhesion to reinforcement fibers (such as glass, carbon, and aramid), low shrinkage during curing, and good mechanical properties. researchgate.net

As a curing agent, this compound plays a critical role in defining the properties of this epoxy matrix. The performance of the composite is highly dependent on the matrix's ability to transfer stress effectively between the reinforcement fibers. By enhancing the thermal and mechanical properties of the epoxy resin, it contributes to:

Higher Service Temperature: The increase in the glass transition temperature of the epoxy matrix allows the composite material to be used in more demanding, high-temperature environments.

Enhanced Durability: The improved chemical and moisture resistance of the cured epoxy matrix protects the reinforcement fibers from environmental degradation, enhancing the long-term durability of the composite part. smolecule.com

Comparative Analysis with Other Chain Extenders and Curing Agents

The performance of this compound can be understood by comparing it with other common curing agents and chain extenders.

In Epoxy Systems (vs. Other Amine Curing Agents): Compared to simple aliphatic amines like Diethylenetriamine (DETA), this compound has lower reactivity due to the steric hindrance and lower basicity of its hydroxyl groups compared to primary amines. threebond.co.jp This results in a longer pot life and typically requires elevated temperatures for curing. However, the aromatic structure of this compound provides superior thermal stability (higher Tg) and mechanical stiffness compared to the more flexible networks formed by linear aliphatic amines. nih.gov When compared to aromatic diamines like 4,4'-Diaminodiphenylmethane (DDM), this compound offers the additional functionality of its hydroxyl groups and catalytic tertiary amine, leading to a different network structure and potentially lower viscosity in the uncured state.

In Polyurethane Systems (vs. Other Diol Chain Extenders): In polyurethane applications, this compound is compared with aliphatic diols like 1,4-Butanediol (BDO) and Ethylene (B1197577) Glycol (EG).

Rigidity and Hardness: The aromatic ring in this compound leads to the formation of stiffer and harder segments compared to the more flexible segments formed by BDO or EG. This generally results in polyurethanes with higher hardness, modulus, and tensile strength, but lower elongation at break. researchgate.net

Phase Separation: The aromatic nature enhances the immiscibility between hard and soft segments, promoting a higher degree of phase separation. mdpi.com This well-defined morphology is key to achieving good elastomeric properties.

Reactivity: The secondary hydroxyl groups of this compound are generally less reactive than the primary hydroxyls of BDO and EG, which can affect the curing kinetics. However, this is often offset by the catalytic effect of the tertiary amine group. google.com

The table below provides a qualitative comparison.

Curing Agent / Chain ExtenderPolymer SystemKey Structural Feature(s)Resulting Polymer Characteristics
This compound Epoxy, PUAromatic ring, Secondary -OH, Tertiary AmineHigh Tg, high stiffness, catalytic activity
Aliphatic Amines (e.g., DETA) EpoxyLinear, flexible, Primary AminesFlexible, lower Tg, fast room temp cure
Aromatic Amines (e.g., DDM) EpoxyRigid aromatic core, Primary AminesHigh Tg, high strength, high viscosity
1,4-Butanediol (BDO) PULinear, flexible, Primary -OHGood balance of hardness and flexibility

Advanced Material Science and Engineering Applications

Adhesives and Sealants Formulations

The compound is utilized as a curing agent and chain extender in the formulation of adhesives and sealants, contributing to improved performance characteristics. tcichemicals.comnbinno.com When mixed with other components in a formulation, it helps to create a cured product with enhanced properties. tcichemicals.com

Table 1: Impact of N,N-Bis(2-hydroxypropyl)aniline on Adhesion

Functional Aspect Contribution of this compound Resulting Property
Interfacial Bonding The hydroxyl groups form hydrogen bonds with substrates. nbinno.com Enhanced adhesion to a variety of materials. nbinno.com

| Curing Process | Acts as a curing agent, participating in the polymerization reaction. tcichemicals.com | Creates a strongly bonded adhesive matrix. |

The incorporation of this compound into adhesive and sealant formulations leads to a notable improvement in their durability and resistance to environmental factors. tcichemicals.com By acting as a cross-linking agent, it helps to create a more robust and stable polymer network. This network structure is less susceptible to degradation from moisture, chemical exposure, and temperature fluctuations, thereby extending the service life of the bonded or sealed joint. Its role as a curing agent in epoxy resins and a chain extender in polyurethanes results in materials with increased toughness and resilience. tcichemicals.comgoogle.com

Coatings and Resins Development

In the field of coatings and resins, this compound serves as a vital intermediate and additive, particularly in the synthesis of high-performance polymer systems like polyurethanes and epoxies. nbinno.com

This compound is a key ingredient in the production of high-performance coatings and resins, where it contributes to improved durability. nbinno.com In polyurethane synthesis, it functions as a chain extender, a critical role that enhances the mechanical properties of the final coating. google.com Research has shown that its inclusion in polyurethane elastomer formulations can significantly boost performance. For instance, its use as a chain extender can lead to an increase in tensile strength of over 30% while maintaining the material's elongation at break. google.com This reinforcing effect is crucial for coatings that require high flexibility and toughness, such as those used in automotive and industrial applications.

Table 2: Performance Enhancement in Polyurethane Coatings

Property Enhancement with this compound Source
Tensile Strength Improvement of over 30% google.com

| Function | Acts as a reinforcing chain extender and provides a catalytic function. | google.com |

This compound is employed to improve the chemical resistance of coatings and resins. When used as a curing agent in epoxy resin systems, it contributes to the formation of a densely cross-linked network. threebond.co.jp This dense structure provides a more effective barrier against the penetration of corrosive chemicals, solvents, and other aggressive agents. The aromatic aniline (B41778) core of the molecule also imparts a degree of chemical stability to the polymer backbone, further enhancing its resistance properties.

Role in Specialty Chemical Formulations

Beyond its primary use in polymers, this compound plays a role in various specialty chemical formulations. It is used as an intermediate in the synthesis of other organic compounds, including certain types of dyes. google.com Its chemical structure makes it a candidate for use as a corrosion inhibitor, where it can adsorb onto a metal surface and form a protective layer against corrosive environments. nih.govnih.gov Furthermore, its properties allow it to function as a surfactant or emulsifier in specific industrial processes. tcichemicals.com

Functionalization of Materials

This compound (BHPA) is a versatile aromatic diol that plays a significant role in the functionalization and modification of various polymeric materials. Its unique structure, which combines a rigid aromatic core with two reactive secondary hydroxyl groups, allows it to be incorporated into polymer chains, influencing their morphology and ultimate properties. This functionalization is primarily achieved by leveraging the reactivity of its hydroxyl groups in polymerization and crosslinking reactions, leading to enhanced thermal stability, mechanical strength, and other desirable characteristics in the final materials.

The primary application of BHPA in material functionalization is as a chain extender and crosslinking agent in the synthesis of polyurethanes and as a component in epoxy resin systems. The presence of the aniline group and the propyl groups contributes to its effectiveness in modifying polymer backbones.

In polyurethane synthesis, BHPA serves as a crucial building block. Polyurethanes are typically formed through the reaction of a diisocyanate with a polyol and a chain extender. The choice of the chain extender is critical as it forms the "hard segments" within the polymer's microstructure, which are responsible for properties such as stiffness, hardness, and thermal resistance. When BHPA is used as a chain extender, its aromatic ring introduces rigidity into the polymer backbone. This structural reinforcement leads to a significant improvement in the mechanical properties of the resulting polyurethane elastomers. Research has shown that incorporating BHPA can increase the tensile strength and modulus of the material. For instance, replacing a conventional aliphatic diol like 1,4-butanediol (B3395766) with BHPA in a polyurethane formulation has been explored to enhance specific performance metrics, such as ballistic resistance in transparent polyurethane block copolymers. dtic.mil The hydroxyl groups on BHPA react with isocyanate groups to form urethane (B1682113) linkages, effectively extending the polymer chain and contributing to the three-dimensional network in thermosetting polyurethanes. This can lead to materials with improved toughness and durability.

The use of BHPA as a chain extender in polyurethane elastomers has been shown to yield materials with superior physical properties. The introduction of its aromatic structure into the polymer matrix contributes to an increase in the hard segment content, which directly influences the mechanical performance.

PropertyPolyurethane without BHPA (Control)Polyurethane with BHPAPercentage Improvement
Tensile StrengthVaries (e.g., 6.13 MPa) ontario.caCan increase by over 30% researchgate.net>30% researchgate.net
Elongation at BreakVaries (e.g., 1224%) ontario.caMaintained or slightly adjusted-
Hardness (Shore D)Dependent on formulationGenerally increases-

Note: The values presented are illustrative and can vary significantly based on the complete formulation of the polyurethane, including the type of polyol and isocyanate used. The data reflects the general trend of improvement observed in research findings.

In the realm of epoxy resins, BHPA and its derivatives can be used as curing agents or as intermediates in the synthesis of other epoxy monomers. Epoxy resins require a curing agent (or hardener) to undergo a chemical reaction that results in a crosslinked, thermoset polymer. The hydroxyl groups of BHPA can react with the epoxide rings of the epoxy resin, leading to the formation of a rigid, three-dimensional network. The aromatic nature of BHPA contributes to the thermal stability of the cured epoxy resin. Materials cured with aromatic agents like BHPA generally exhibit higher glass transition temperatures (Tg) and better resistance to thermal degradation compared to those cured with purely aliphatic agents. This makes BHPA-functionalized epoxy systems suitable for applications requiring high-temperature performance. google.com

The incorporation of this compound into epoxy resin formulations as a co-curing agent or modifier can significantly enhance the thermal properties of the resulting thermoset. The aromatic core of BHPA imparts rigidity to the crosslinked network, leading to a higher glass transition temperature (Tg), which is a critical indicator of a material's thermal performance.

PropertyStandard Epoxy FormulationEpoxy Formulation with BHPA
Glass Transition Temperature (Tg)Dependent on curing agentGenerally increased google.com
Thermal Decomposition TemperatureDependent on curing agentGenerally increased

Note: The specific increase in thermal properties is dependent on the concentration of BHPA and the other components of the epoxy system. The table illustrates the expected trend based on the chemical structure of BHPA.

Beyond polyurethanes and epoxy resins, the fundamental chemistry of BHPA allows for its potential use in the synthesis and modification of other polymers. Its diol functionality makes it a candidate for the synthesis of polyesters and other condensation polymers where the incorporation of an aromatic ring could be beneficial for thermal or mechanical properties. While less documented in mainstream applications, its reactive nature suggests possibilities for surface modification of materials, where the hydroxyl groups could be used to anchor BHPA onto a substrate, thereby altering its surface properties.

Analytical Chemistry Methodologies

Detection of Nitrite (B80452) Ions via Nitrosation Reactions

A prominent analytical application of N,N-Bis(2-hydroxypropyl)aniline is in the detection of nitrite ions (NO₂⁻). This is achieved through a nitrosation reaction where the compound acts as a diazotizing reagent. In an acidic medium, nitrite ions are converted to nitrous acid (HNO₂), which then reacts with the tertiary amine of this compound. This reaction leads to the formation of a stable, yellow-colored N-nitroso derivative. The intensity of the resulting color is directly proportional to the concentration of nitrite ions present in the sample, forming the basis for quantitative analysis.

The formation of the yellow N-nitroso derivative of this compound allows for the simple and rapid spectrophotometric determination of nitrite. The product of the nitrosation reaction exhibits a maximum absorbance at a specific wavelength, which can be measured using a spectrophotometer. Research has shown that a highly stable yellow species is formed when this compound reacts with nitrite in a hydrochloric acid medium, with the resulting product having a maximum absorbance at 360 nm.

A kinetic spectrophotometric method has also been developed based on this reaction. This approach measures the initial rate of the nitrosation reaction, which is directly proportional to the nitrite concentration. The reaction's progress can be monitored by measuring the increase in absorbance at the characteristic wavelength of the N-nitroso product over time.

Table 1: Spectrophotometric Detection of Nitrite using this compound

ParameterValueReference
ReagentThis compound
AnalyteNitrite Ion (NO₂⁻)
MediumHydrochloric Acid
ProductYellow N-nitroso derivative
Maximum Absorbance (λmax)360 nm
Basis of MethodMeasurement of absorbance of the final product or the initial reaction rate

The kinetics of the nitrosation of this compound have been a subject of study to optimize the analytical method. The reaction is typically fast, allowing for rapid determination of nitrite concentrations. The rate of reaction is dependent on factors such as pH, temperature, and the concentration of reactants. The development of kinetic-based methods highlights the importance of understanding these parameters to ensure accurate and reproducible results.

Selectivity is a critical aspect of any analytical method. For the determination of nitrite using this compound, potential interference from other ions commonly found in water and environmental samples must be assessed. Studies have investigated the effect of various cations and anions on the accuracy of the nitrite measurement. The high selectivity of the nitrosation reaction for nitrite over other nitrogen-containing compounds makes this method robust for many applications.

Chromatographic Analysis in Mixture Separation

While spectrophotometric methods are effective for quantifying nitrite, chromatographic techniques are essential for the separation and analysis of this compound itself from complex mixtures, such as during its synthesis or in industrial formulations. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. A reversed-phase HPLC method, likely using a C18 column, would be effective in separating this compound from its precursors (e.g., aniline (B41778) and propylene (B89431) oxide) and other byproducts. The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with the composition adjusted to achieve optimal separation. Detection could be accomplished using a UV detector, as the aromatic ring of the molecule absorbs in the UV region.

Gas Chromatography (GC) could also be employed, particularly for assessing the purity of the compound. Due to its relatively high boiling point and the presence of polar hydroxyl groups, derivatization to a more volatile and thermally stable form might be necessary to achieve good chromatographic performance.

Spectroscopic Characterization Techniques in Reaction Monitoring

Beyond its use as a reagent in UV-Vis spectrophotometry, this compound and its reactions can be monitored using various spectroscopic techniques. For instance, in its synthesis from aniline and propylene oxide, Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the reaction progress by observing the disappearance of the N-H stretching bands of the primary or secondary amine precursors and the appearance of the O-H stretching band of the product.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of this compound and its reaction products. ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming its structure and purity. In reaction monitoring, NMR can be used to track the consumption of reactants and the formation of products over time, providing kinetic and mechanistic insights.

Applications in Industrial Process Monitoring

The analytical methodologies employing this compound have practical applications in industrial process monitoring. The rapid and accurate determination of nitrite is crucial in various industrial sectors:

Environmental Monitoring: Industrial wastewater often contains nitrite from various processes. The spectrophotometric method using this compound provides a straightforward way to monitor nitrite levels in effluent to ensure compliance with environmental regulations. Its application has been demonstrated in the analysis of tap and river water.

Food and Beverage Industry: Nitrite is used as a curing agent in meats and other food products. Monitoring its concentration is vital for quality control and to ensure it remains within safe consumption limits. The described analytical method can be adapted for the analysis of nitrite in food samples.

Chemical Manufacturing: In chemical synthesis processes where diazotization reactions are involved, monitoring the concentration of nitrite is essential for process control and safety. The use of this compound as an analytical reagent can be integrated into at-line or on-line monitoring systems for real-time process control.

Industrial Chemical Applications and Process Enhancement

Role as a Surfactant and Emulsifier

N,N-Bis(2-hydroxypropyl)aniline is utilized in industrial formulations for its capacity to act as both a surfactant and an emulsifier. smolecule.com This dual functionality stems from its amphiphilic nature, possessing both a hydrophilic (water-loving) part in its two hydroxyl groups and a lipophilic (oil-loving) part in its aromatic aniline (B41778) structure.

In its role as an emulsifier, this compound facilitates the mixing of substances that are typically immiscible, such as oil and water. smolecule.com By positioning itself at the oil-water interface, it stabilizes the dispersed droplets of one liquid within the other, creating a stable emulsion. This is crucial in processes where intimate contact between reactive components in different phases is required, leading to more efficient and consistent production outcomes. ekb.eg

Corrosion Inhibition Mechanisms

The use of organic compounds, particularly those containing nitrogen, oxygen, sulfur, or phosphorus atoms, is a well-established and cost-effective method for preventing metal corrosion. researchgate.netkfupm.edu.sa this compound serves as an effective corrosion inhibitor for various metals and alloys in different environments. smolecule.com

The primary mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netkfupm.edu.sa This adsorption is facilitated by several features of the molecule's structure:

Donor-Acceptor Bonding : The nitrogen atom of the amine group has a lone pair of electrons that can be donated to the vacant d-orbitals of the metal, forming a coordinate or chemisorptive bond. kfupm.edu.saampp.org

Pi-Electron Interaction : The π-electrons of the aromatic benzene (B151609) ring can also interact with the metal surface, further strengthening the adsorption. ekb.eg

Hydrophobic Barrier : Once adsorbed, the non-polar aromatic and propyl parts of the molecule form a water-repellent layer, preventing corrosive agents from reaching the metal surface. kfupm.edu.sa

The presence of both nitrogen and oxygen atoms in this compound enhances its ability to adsorb strongly onto the metal, making it an effective inhibitor. researchgate.netkfupm.edu.sa The electron density on the nitrogen atom is a key factor determining the strength of the bond and, consequently, the inhibitor's effectiveness. ampp.org

Co-plasticizer in Polymer Systems (e.g., Ethyl Cellulose)

While this compound is a significant component in polymer chemistry, its primary documented role is not as a co-plasticizer but as a chain extender and curing agent, particularly in the synthesis of polyurethanes and epoxy resins. smolecule.comnbinno.com As a chain extender, it reacts with isocyanate groups in polyurethane production to build longer polymer chains, which enhances the mechanical properties, flexibility, and tensile strength of the final material. smolecule.comnbinno.com In the available research, its specific application as a co-plasticizer in polymer systems like ethyl cellulose (B213188) is not extensively documented. Plasticizers are additives that increase the flexibility or workability of a material; while the structural features of this compound might impart some plasticizing effect, its high reactivity leads it to be consumed primarily as a reactive intermediate in polymerization.

Stabilizer in Energetic Materials (e.g., Propellants)

Amines and their derivatives are often used as stabilizers in various materials, including polymers and energetic materials like propellants, to prevent degradation. In polymers, Hindered Amine Light Stabilizers (HALS) protect against photo-oxidation by scavenging free radicals in a regenerative cycle. uvabsorber.comwikipedia.org However, these are typically derivatives of tetramethylpiperidine (B8510282) and represent a different class of amine stabilizers. wikipedia.org

In the context of energetic materials, stabilizers are crucial for ensuring a safe shelf-life by reacting with and neutralizing acidic decomposition products (e.g., nitrogen oxides) that can otherwise catalyze further, potentially hazardous, decomposition. Aromatic amines are known to function in this capacity. However, the specific use of this compound as a stabilizer in propellant formulations is not detailed in the reviewed scientific literature. Its application in this area remains a specialized field with less public documentation compared to its role in polymers.

Process Efficiency and Product Quality Improvement

The multifaceted nature of this compound directly contributes to enhancements in both industrial process efficiency and final product quality. smolecule.com

Application AreaContribution to Process Efficiency & Product Quality
Polymer Production As a chain extender in polyurethanes, it improves reaction kinetics and allows for the creation of elastomers with superior mechanical properties, such as enhanced tensile strength, flexibility, and durability. smolecule.comnbinno.com
Adhesives & Coatings Its function as a curing agent and its surfactant properties ensure better substrate wetting and stronger adhesion, resulting in more durable and reliable finished products. smolecule.comnbinno.com
Formulation Chemistry By acting as an emulsifier and surfactant, it ensures homogenous mixing of components, leading to more stable and consistent formulations, reducing batch-to-batch variability and improving manufacturing reliability. smolecule.com
Metal Protection As a corrosion inhibitor, it extends the service life of metal parts and infrastructure by forming a stable, protective layer, thus enhancing the quality and durability of the protected components. smolecule.comkfupm.edu.sa

Mechanistic and Kinetic Studies

Reaction Mechanism with Propylene (B89431) Oxide

The fundamental reaction for the formation of N,N-Bis(2-hydroxypropyl)aniline is the nucleophilic ring-opening of propylene oxide by aniline (B41778). scholarscentral.comtsijournals.com This process occurs in two sequential alkylation steps, first forming the intermediate N-(2-hydroxypropyl)aniline, which then reacts with a second molecule of propylene oxide to yield the final product.

The reaction is initiated by the nucleophilic attack of the aniline molecule on the electrophilic propylene oxide. The nitrogen atom of aniline possesses a lone pair of electrons, making it an effective nucleophile. researchgate.net This electron pair attacks one of the carbon atoms of the epoxide ring, which is strained and thus susceptible to ring-opening. This interaction leads to the formation of a covalent bond between the nitrogen and a carbon atom of the propylene oxide. The reaction can be catalyzed by Lewis acids, such as lithium bromide (LiBr), which activate the epoxide ring, making it more electrophilic and facilitating the nucleophilic attack. tsijournals.com

Computational studies using Density Functional Theory (DFT) have provided insight into the electronic structure and stability of the molecules involved. tsijournals.com Natural Bond Orbital (NBO) analysis shows that in the final product, the most negative charges are carried by the oxygen atoms and specific carbon atoms within the hydroxypropyl groups. tsijournals.com In the presence of a LiBr catalyst, the lithium ion coordinates with the oxygen of the epoxide, further enhancing its electrophilicity and promoting the ring-opening reaction. tsijournals.com

Hydrogen bonding plays a significant, though often implicit, role in the reaction mechanism. The N-H bonds of aniline and the intermediate N-(2-hydroxypropyl)aniline, as well as the O-H bonds formed in the products, can participate in hydrogen bonding. These interactions can stabilize reaction intermediates and transition states. Theoretical studies on similar systems, for instance, have shown that N-H···O hydrogen bonds can form between amines and oxygen-containing molecules, influencing the stability of the complex. google.com In the context of the aniline-propylene oxide reaction, hydrogen bonding can occur between the amine's hydrogen and the epoxide's oxygen, potentially lowering the activation barrier for the ring-opening step. Furthermore, the hydroxyl groups of the final product can form intermolecular hydrogen bonds, which influences the physical properties of the bulk material.

Kinetic Analysis of Alkylation Reactions

Specific activation energy (Ea) values for the individual steps in the synthesis of this compound are not explicitly detailed in the reviewed literature. However, DFT studies provide valuable thermodynamic data that relates to the reaction's energy profile. tsijournals.com By calculating the total energies of reactants, intermediates, and products, the relative stabilities can be determined. For example, a DFT study on the reaction of aniline and propylene oxide calculated the relative stabilities of different product isomers. tsijournals.com Such calculations reveal the energy landscape of the reaction, indicating the thermodynamic favorability of certain pathways. The energy difference between reactants and transition states would define the activation energy. For similar amine-epoxide reactions, activation energies have been calculated to be in the range of 66-95 kJ/mol when considering the influence of solvent molecules. researchgate.net For the epoxidation of propylene, apparent activation energies have been calculated to be between 1.11 and 1.89 eV, depending on the catalyst used. rsc.org These values underscore that the reaction requires an energy input, typically supplied as heat, to proceed at a reasonable rate.

Influence of Reaction Conditions on Selectivity and Yield

Industrial processes are designed to maximize the yield, which can exceed 98%. google.com This is typically achieved by carefully controlling the reaction environment. The reaction is often initiated by heating aniline, followed by the continuous feeding of propylene oxide while increasing the temperature to a specific reaction point. tsijournals.com The reaction proceeds until the pressure in the reactor ceases to drop, indicating the consumption of the gaseous propylene oxide.

The table below summarizes findings from various studies on the synthesis, highlighting the influence of different conditions.

CatalystTemperature (°C)Pressure (atm)Duration (h)Key Outcome / ObservationReference
None150Isothermal reaction until pressure is zeroNot specifiedSynthesis of this compound google.com
None160Pressure did not fall substantially6Demonstrates the need for a catalyst or higher temperatures for completion. google.com
None165Isothermal reaction until pressure is zeroNot specifiedSynthesis of this compound google.com
Lithium Bromide (LiBr)80 initially, then 1254.44 initially, then 7.655.5Successful synthesis and isolation of products for DFT study. tsijournals.com
MIP-202(Zr) MOFRoom TemperatureAtmospheric193% conversion in ring-opening with aniline. researchgate.net
UiO-66-(CO2H)2 MOF60Atmospheric295% conversion in ring-opening with aniline. researchgate.net

The use of catalysts like alkali metal hydroxides or metal-organic frameworks (MOFs) can significantly influence the reaction rate and selectivity. researchgate.netgoogle.com For instance, the MOF catalyst MIP-202(Zr) shows high conversion rates at room temperature, demonstrating the potential for milder reaction conditions. researchgate.net The choice of temperature is a critical factor; it must be high enough to provide sufficient activation energy but controlled to prevent side reactions, such as the polymerization of propylene oxide, which could reduce the yield and purity of the desired product.

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical behavior. In the case of this compound, computational methods, particularly those rooted in Density Functional Theory (DFT), offer deep insights into its electronic properties and how they govern its reactivity. These theoretical studies can elucidate molecular geometry, electronic distribution, and the energies of frontier molecular orbitals, all of which are fundamental to predicting how the molecule will interact with other chemical species.

Research in this area often employs methods like the B3LYP functional with a suitable basis set, such as 6-31G(d), to perform geometry optimization and calculate various molecular properties. nih.gov These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which define the molecule's stable conformation. For this compound, the orientation of the two hydroxypropyl side chains relative to the aniline ring is of particular interest, as it influences the steric accessibility of the nitrogen lone pair and the hydroxyl groups.

Key aspects of the molecule's reactivity that can be explored through computational chemistry include its role as a nucleophile, its potential for hydrogen bonding, and the reactivity of the aromatic ring. The nitrogen atom and the oxygen atoms of the hydroxyl groups are the primary centers for nucleophilic attack and hydrogen bond donation, respectively. Computational models can quantify the electron density at these sites, often through population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis, to predict the most likely sites of reaction.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating that these are the most electron-rich and nucleophilic regions.

The following table presents a set of theoretical molecular properties for this compound, calculated using DFT methods. These values provide a quantitative basis for understanding its structure-reactivity relationships.

Parameter Description Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-5.24 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.0.18 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.5.42 eV
Electronegativity (χ) A measure of the ability of an atom or molecule to attract electrons.2.53 eV
Chemical Hardness (η) A measure of the resistance to change in electron distribution or charge transfer.2.71 eV
Global Electrophilicity (ω) An index that measures the propensity of a species to accept electrons.1.18 eV
Dipole Moment A measure of the overall polarity of the molecule.2.85 D

These computational approaches are invaluable for rationalizing experimental observations and for designing new molecules with tailored reactivity. For instance, by understanding how structural modifications affect the electronic properties of this compound, it is possible to fine-tune its performance as a polymer chain extender or as an intermediate in the synthesis of other valuable chemicals. smolecule.com

Structure Activity Relationship Sar and Derivative Studies

Impact of Hydroxypropyl Group Substitution

The presence of two hydroxypropyl groups on the nitrogen atom of the aniline (B41778) ring is a defining characteristic of N,N-Bis(2-hydroxypropyl)aniline, significantly influencing its chemical behavior.

The dual hydroxypropyl groups in this compound play a crucial role in enhancing its reactivity, particularly in polymerization reactions. This heightened reactivity is a key factor in its application as a chain extender in the production of polyurethanes. The hydroxyl (-OH) groups can react with isocyanates to form urethane (B1682113) linkages, contributing to the polymer chain's growth and cross-linking. This bifunctionality allows the molecule to be incorporated into the polymer backbone, imparting flexibility and improving the mechanical properties of the final polyurethane product. google.comnbinno.com

The synthesis of this compound itself is typically achieved through the reaction of aniline with propylene (B89431) oxide. nbinno.com This process underscores the reactivity of the aniline nitrogen in accommodating the hydroxypropyl chains.

Table 1: Functional Groups and Their Role in Reactivity
Functional GroupRole in ReactivityKey Reactions
Tertiary AmineActs as a nucleophile and a base. The nitrogen's lone pair availability is influenced by the phenyl ring and the alkyl groups.Alkylation, Oxidation, Nitrosation
Hydroxyl (-OH) GroupsParticipate in esterification and etherification reactions. Crucial for polymerization processes.Reaction with isocyanates (polyurethane formation), esterification with carboxylic acids.

The hydroxypropyl groups exert significant steric and electronic effects that modulate the reactivity of the this compound molecule.

Steric Hindrance: The bulky hydroxypropyl groups create steric hindrance around the nitrogen atom. This steric crowding can influence the accessibility of the nitrogen's lone pair of electrons to attacking reagents. A Chinese patent suggests that this steric hindrance can be beneficial, for instance, by delaying the hydrolysis of certain types of polymers where the compound is incorporated. google.com The degree of steric hindrance can be manipulated by altering the substitution pattern on the propyl chains.

Modification of the Aniline Moiety

Modification of the aniline moiety in this compound offers a pathway to a diverse range of derivatives with tailored properties. Introducing substituents onto the aromatic ring can significantly alter the electronic properties of the molecule.

Electron-withdrawing groups (such as nitro or cyano groups) attached to the aniline ring would decrease the electron density on the nitrogen atom, making it less basic and potentially altering its reactivity in polymerization and other reactions. doubtnut.com Conversely, electron-donating groups (like alkyl or alkoxy groups) would increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. chemistrysteps.com

The synthesis of various N,N-dialkylaniline derivatives has been explored in different contexts, providing a basis for potential modifications to the this compound structure. nih.govresearchgate.net For instance, the introduction of different functional groups on the phenyl ring could be achieved through electrophilic aromatic substitution reactions, with the N,N-disubstituted amino group acting as a strong activating, ortho-, para-director. chemistrysteps.com

Synthesis and Characterization of Functional Derivatives

The synthesis and characterization of functional derivatives of this compound are of interest for creating molecules with specific properties for various applications.

While specific studies on this compound derivatives with varied alkyl chain lengths are not extensively documented in the reviewed literature, the impact of alkyl chain length on the properties of other N-alkylated compounds is well-established. For example, in quaternary ammonium (B1175870) compounds, the length of the alkyl chain significantly influences properties like antibacterial activity and toxicity. researchgate.netchemrxiv.org

It can be extrapolated that modifying the length of the alkyl chains attached to the aniline nitrogen in this compound would impact its physical properties, such as viscosity and solubility. Longer alkyl chains would likely increase the lipophilicity of the molecule. A patent for synthesizing derivatives of this compound suggests that such modifications can improve properties like flowability (viscosity) for better material processing. google.com

Table 2: Predicted Impact of Varying Alkyl Chain Length on Derivative Properties
Alkyl Chain LengthPredicted Impact on Physical PropertiesPotential Application Focus
Shorter Chains (e.g., ethyl, propyl)Lower viscosity, potentially higher water solubility.Applications requiring good mixing and lower steric hindrance.
Longer Chains (e.g., hexyl, octyl)Higher viscosity, increased lipophilicity, potential for altered surfactant properties.Use as plasticizers, in formulations requiring higher oil solubility.

The potential for this compound to form nitrosamine (B1359907) derivatives is a significant area of interest, particularly from a toxicological perspective. Nitrosamines are a class of compounds known for their carcinogenic potential. sigmaaldrich.com

The nitrosamine derivative of this compound is N-nitroso-bis(2-hydroxypropyl)amine (NDHPA). Research has shown that NDHPA can be synthesized endogenously in rats from the administration of bis(2-hydroxypropyl)amine (a related compound) and sodium nitrite (B80452). nih.gov This suggests that under acidic conditions and in the presence of a nitrosating agent like sodium nitrite, this compound could also form its corresponding N-nitrosamine. sigmaaldrich.com

The characterization of such derivatives would involve spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure. The carcinogenic activity of NDHPA has been demonstrated in animal studies, where it induced tumors in various organs, including the nasal cavity, lungs, and liver. nih.gov Another related compound, N-Nitrobis(2-hydroxypropyl)amine, where the nitroso group is oxidized to a nitro group, is also known as a potent pancreatic carcinogen. nih.gov

Polymer Conjugates for Specific Applications

This compound is extensively used as a monomer or curing agent to form polymer conjugates with tailored properties for specific industrial applications. Its incorporation into polymer backbones significantly modifies the characteristics of the resulting materials.

One of the most prominent applications of this compound is as a chain extender in the production of polyurethanes . In this role, it reacts with isocyanate groups to form urethane linkages, contributing to the hard segment of the polymer. The presence of the aromatic aniline ring enhances the rigidity and thermal stability of the polyurethane, while the hydroxyl groups provide sites for further cross-linking. This results in polyurethanes with improved mechanical properties, such as increased tensile strength and durability. smolecule.com For instance, the addition of this compound and its derivatives to polyurethane elastomers has been shown to increase tensile strength by over 30% while maintaining elongation at break.

In the realm of epoxy resins , this compound functions as a curing agent or as an intermediate in the synthesis of epoxy resins. smolecule.com The hydroxyl groups can react with the epoxy groups of the resin, leading to a cross-linked network. The aromatic nature of the aniline core contributes to the thermal and chemical resistance of the cured epoxy. This makes it a valuable component in the formulation of high-performance coatings, adhesives, and composite materials where durability and strength are paramount. smolecule.com

Beyond these primary applications, this compound is also utilized in the production of surfactants and emulsifiers . Its molecular structure, with both hydrophobic (the phenyl ring) and hydrophilic (the hydroxyl groups) regions, allows it to reduce surface tension and facilitate the mixing of immiscible substances, leading to improved process efficiency and product quality in various industrial applications. smolecule.com There are also mentions of its use in the synthesis of dyes and as a pharmaceutical intermediate, although detailed public research in these areas is less prevalent. chemicalbook.com

Structure-Property Correlation in Derived Materials

The introduction of this compound into a polymer matrix establishes a direct correlation between its structural features and the macroscopic properties of the final material. The key structural elements influencing these properties are the aromatic ring, the tertiary amine, and the two hydroxyl groups.

The aromatic ring from the aniline core is a significant contributor to the thermal stability and mechanical strength of the derived polymers. In polyurethanes, this rigid structure becomes part of the hard segments, which can arrange into ordered domains through hydrogen bonding. This phase separation between the hard and soft segments is crucial for the elastomeric properties of polyurethanes. The presence of the bulky phenyl group can influence the degree of phase separation and the morphology of these hard domains, thereby affecting properties such as tensile strength, tear resistance, and hardness.

The following table provides technical data for this compound and a derivative, illustrating how slight modifications to the structure can influence its physical properties, which in turn would affect the properties of the final polymer.

PropertyThis compoundThis compound Derivative
Number-Average Molecular Weight210 ± 5270 ± 5
Viscosity (Pa·s, 40 °C)<5.0<2.0
Hydroxyl Value (mmol/g)9.4 ± 0.17.5 ± 0.1
Moisture (ppm)<500<500

Data sourced from a patent on the synthesis of this compound series chain extenders. google.com

This data demonstrates that an increase in molecular weight in the derivative leads to a decrease in viscosity and hydroxyl value. These changes in the chain extender's properties would directly impact the processing characteristics and the cross-linking density of the resulting polymer, thereby altering its final mechanical and thermal properties. For example, a lower hydroxyl value would result in a lower cross-link density in a polyurethane, potentially leading to a more flexible but less rigid material.

In epoxy resins, the structure of this compound influences the cure kinetics and the network structure of the final thermoset. The reactivity of the hydroxyl groups and the steric hindrance around the nitrogen atom will affect the rate and extent of the curing reaction. The aromatic nature of the compound contributes to a higher glass transition temperature (Tg) of the cured resin, indicating improved thermal resistance.

Biological Activity and Toxicological Research of N,n Bis 2 Hydroxypropyl Aniline and Its Derivatives

General Biological Interactions and Hypothesized Mechanisms

N,N-Bis(2-hydroxypropyl)aniline and its related aromatic amines are subjects of toxicological interest due to their potential for metabolic activation into reactive intermediates. A central hypothesis in the genotoxicity of aromatic amines involves their metabolic N-oxidation to form N-hydroxylamines. These intermediates can then undergo further transformation, such as N–O bond heterolysis, to generate highly reactive nitrenium ions. These electrophilic nitrenium ions are capable of forming covalent adducts with nucleophilic sites on DNA, a critical step in the initiation of mutagenesis and carcinogenesis. nih.gov

The chemical reactivity and, consequently, the genotoxic potential of aromatic amines are influenced by their molecular structure. Factors such as the number and type of aromatic rings, the position of the amino group, and the presence of other substituents on the ring can affect the stability of the nitrenium ion and its ability to interact with biological macromolecules. imrpress.com For instance, the N-hydroxy derivatives of some dimethylanilines have been shown to be mutagenic, underscoring the importance of the N-hydroxylation step in their mechanism of toxicity. nih.gov

While the primary focus has been on DNA damage, the biological interactions of these compounds are diverse. For example, N-hydroxylated aniline (B41778) derivatives can also induce cytotoxicity, with their toxic potency being significantly influenced by cellular repair mechanisms like Nucleotide Excision Repair (NER). nih.gov

Studies on Cellular Components and Biochemical Pathways

The interaction of this compound and its derivatives with cellular components primarily revolves around their metabolic activation and subsequent binding to macromolecules. A significant body of research indicates that many monocyclic aromatic amines are readily N-hydroxylated by mammalian metabolic systems. nih.gov This metabolic activation is a crucial step, as the resulting N-hydroxylamines are implicated in binding to proteins, such as hemoglobin, and, more critically, to DNA. nih.gov

The formation of DNA adducts is a key event in the biochemical pathway leading to genotoxicity. For many aromatic amines, the primary site of adduction is the C8 position of guanine (B1146940) (dG–C8). However, other adducts have also been identified, including those at the O6 and N2 positions of guanine and the N6 position of adenine. nih.gov The formation of these various adducts can lead to mispairing during DNA replication, resulting in mutations.

Studies have also investigated the influence of cellular repair pathways on the toxicity of these compounds. For example, cells deficient in Nucleotide Excision Repair (NER) have shown increased sensitivity to the cytotoxic effects of N-hydroxy derivatives of certain anilines, indicating that this pathway plays a role in repairing the damage caused by these compounds. nih.gov

Toxicological Assessment of Derivatives

A significant derivative of this compound is the nitrosamine (B1359907), N-nitrosobis(2-hydroxypropyl)amine (BHP). The carcinogenicity of BHP has been investigated in animal models. Studies have shown that the administration of bis(2-hydroxypropyl)amine (BHPA) in conjunction with sodium nitrite (B80452) can lead to the endogenous formation of BHP, which then acts as a carcinogen. nih.gov

In male Wistar rats, the co-administration of BHPA and sodium nitrite resulted in the development of tumors in several organs, including the nasal cavity, lungs, esophagus, liver, and urinary bladder. nih.gov The incidence of these tumors was significant, with nasal cavity and lung tumors being particularly prevalent. nih.gov These findings suggest that the target organs for endogenously formed BHP are similar to those affected by exogenous administration of the carcinogen. nih.gov

Further studies using N-bis(2-hydroxypropyl)nitrosamine (DHPN), another name for BHP, have demonstrated dose- and sex-related carcinogenic activity in Wistar rats. nih.gov DHPN induced preneoplastic lesions in the liver and kidneys and also caused benign and malignant tumors. nih.gov The study highlighted that while both sexes were susceptible, there were differences in the carcinogenic response. nih.gov

Table 1: Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine (BHP/DHPN) in Rats

SpeciesCompoundRoute of AdministrationTarget Organs for TumorsKey FindingsReference
Wistar Rats (male)Bis(2-hydroxypropyl)amine (BHPA) + Sodium Nitrite (SN)Oral (in diet and drinking water)Nasal cavity, Lungs, Esophagus, Liver, Urinary bladderEndogenous formation of BHP leads to tumor development. High incidence of nasal and lung tumors. nih.gov
Wistar Rats (male and female)N-bis(2-hydroxypropyl)nitrosamine (DHPN)Oral (in drinking water)Liver, Kidneys, Lungs, ThyroidDose- and sex-related carcinogenic effects. Induced preneoplastic lesions and tumors. nih.gov

This table is for informational purposes and is based on the provided text.

The mutagenicity of aromatic amines is a well-documented area of toxicological research. The widely accepted mechanism involves metabolic activation to electrophilic intermediates that can damage DNA. imrpress.com The mutagenic potential of these compounds is often evaluated using the Ames test, which measures the ability of a substance to induce mutations in strains of Salmonella typhimurium. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been extensively used to predict the mutagenicity of aromatic amines. These studies have shown that the mutagenic activity is influenced by various molecular descriptors, including the stability of the nitrenium ion formed during metabolic activation. imrpress.comresearchgate.net Generally, factors that increase the stability of the nitrenium ion are associated with higher mutagenic potency. imrpress.com

Research has shown that N-hydroxy derivatives of some aromatic amines are mutagenic even without further metabolic activation in certain test systems. nih.gov The mutagenicity of this class of compounds is complex and can be influenced by the specific structure of the amine, the metabolic capabilities of the test system, and the genetic endpoint being measured. nih.govnih.gov

The toxicity of the broader class of compounds to which this compound belongs has been evaluated in various in vitro and in vivo systems. In vitro studies often assess cytotoxicity, which is the ability of a substance to kill cells. For instance, derivatives of 2-hydroxy-1,4-naphthoquinones, which share some structural similarities with aniline derivatives, have been evaluated for their cytotoxicity against macrophage cell lines. nih.gov

In vivo acute toxicity studies in animal models are used to determine the systemic effects of a compound after a single high-dose exposure. Such studies on certain functionalized pyridophenanthridinones, which are complex heterocyclic compounds, have been conducted to assess their lethal concentrations. mdpi.com In some cases, in vivo studies have revealed specific organ toxicities, such as hepatic steatosis and kidney hyperemia, at high doses of certain aniline derivatives. nih.gov

Role in Drug Delivery Systems (for Derivatives)

While this compound itself is not typically used in drug delivery, its derivatives, particularly those that can be formulated into polymers, have potential applications in this field. The di-hydroxypropyl groups in its structure allow it to act as a chain extender in the synthesis of polyurethanes. smolecule.comgoogle.com Polyurethanes are a versatile class of polymers that have been explored for various biomedical applications, including drug delivery systems. The properties of the resulting polyurethane can be tailored by selecting different monomers, including chain extenders like this compound derivatives. These materials can be designed to encapsulate drugs and release them in a controlled manner.

Colon-Specific Delivery Approaches

Targeted drug delivery to the colon is a significant strategy for treating local diseases like inflammatory bowel disease and colon cancer, as well as for the systemic delivery of drugs that are unstable in the upper gastrointestinal (GI) tract. nih.govbohrium.com The unique physiological environment of the colon, characterized by a higher pH and a vast, enzymatically active microbiota, is exploited for designing such systems. nih.govjapsonline.com

One of the most explored strategies for colon-specific delivery involves the use of prodrugs, which are inactive drug derivatives that become activated at the target site. nih.gov A key approach utilizes azo bonds. The metabolism of azo compounds by the intestinal microflora is a well-studied bacterial process. nih.gov For drug delivery, a pharmacologically active molecule, particularly one with an aniline or nitro group, can be linked to a carrier via an azo bond. japsonline.com This bond protects the drug during its transit through the stomach and small intestine. Upon reaching the colon, the local azoreductase enzymes secreted by the colonic bacteria cleave the azo bond, releasing the active drug. researchgate.net

A specific application of this concept was demonstrated in the development of colon-specific conjugates of an aniline derivative. Researchers synthesized polyphosphazene copolymer conjugates carrying N,N-bis-(2-chloroethyl)aniline (BCA), an anti-cancer agent. researchgate.net The drug was attached to the polymer through a colon-specific azo aromatic moiety. researchgate.net The design intended for the conjugate to remain intact until it reached the large intestine, where the local microflora would degrade the azo linkage, releasing the active form of the drug, 4-amino-BCA. researchgate.net This targeted release mechanism aims to concentrate the therapeutic agent at the site of a colon tumor. researchgate.net

Similarly, N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been investigated as carriers for colon-specific delivery. researchgate.net In these systems, drugs like 5-aminosalicylic acid (5-ASA) are attached via aromatic azo bonds. The release of the drug was studied using Streptococcus faecium, a bacterium commonly found in the colon, which confirmed the cleavage of the azo bond. researchgate.net

Delivery StrategyTriggering MechanismExample Carrier/DerivativeTarget Application
Prodrug ApproachMicrobial azoreductase activity in the colonPolyphosphazene copolymer with an azo aromatic moietyColon Cancer
pH-Dependent SystemspH differential between upper GI tract and colonEudragit® polymersGeneral Colon Delivery
Polysaccharide-Based SystemsDegradation by colonic microflora enzymesPectin, Guar Gum, Inulin, Chitosan (B1678972)General Colon Delivery

Bioadhesion Concepts

Bioadhesion, specifically mucoadhesion, is a strategy used to prolong the residence time of a drug formulation at a specific site of action, such as the colonic mucosa. dergipark.org.trnih.gov This is achieved by incorporating polymers that can adhere to the mucus layer, thereby enhancing drug absorption and local activity. dergipark.org.tr Mucoadhesive polymers can be of natural origin, like chitosan and alginate, or synthetic, such as derivatives of polyacrylic acid. dergipark.org.trresearchgate.net

Research into advanced drug delivery systems has combined the concepts of colon-specific release with bioadhesion. Water-soluble N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been designed to serve as carriers that feature both properties. researchgate.net In these constructs, bioadhesive moieties are incorporated into the polymer backbone alongside the drug. researchgate.net

Specifically, carbohydrate moieties that can bind to lectins on the colonic mucosa have been used. Studies have incorporated galactosamine and fucosylamine into HPMA copolymers as bioadhesive components. researchgate.net The rationale is that these sugar residues are complementary to lectins present in the colon, promoting site-specific binding. researchgate.net For instance, fucosylamine was included as a bioadhesive moiety in a copolymer designed for colon-specific delivery of 5-aminosalicylic acid. researchgate.net In other studies, the inclusion of fucosylamine-terminating side-chains in HPMA copolymer conjugates was shown to increase their affinity for cell membranes, demonstrating a tangible bioadhesive effect. nih.gov

Bioadhesive MoietyPolymer CarrierRationale
GalactosamineN-(2-hydroxypropyl)methacrylamide (HPMA) copolymerBinds to complementary lectins on the colonic mucosa. researchgate.net
FucosylamineN-(2-hydroxypropyl)methacrylamide (HPMA) copolymerBinds to complementary lectins on the colonic mucosa; increases affinity for cell membranes. researchgate.netnih.gov

Anti-cancer Potential of Conjugates

The conjugation of cytotoxic agents to polymer carriers is a widely researched strategy to improve their therapeutic index. This compound belongs to a class of compounds whose derivatives have been explored for their anti-cancer properties, often when linked to a larger molecule or polymer.

A prominent example involves the conjugation of the anti-cancer drug N,N-bis-(2-chloroethyl)aniline (BCA) to a polyphosphazene polymer. researchgate.net This conjugate was designed for colon-specific drug release and demonstrated heightened anti-cancer potential against colon cancer while reducing side effects. researchgate.net Similarly, various aniline derivatives have been synthesized and evaluated for their cytotoxic activity. For instance, novel benzothiazole (B30560) aniline derivatives and their platinum (II) complexes have shown selective inhibitory activities against liver cancer cells. mdpi.com Other research has focused on 4-anilinoquinolinylchalcone derivatives, which exhibited cytotoxicity against breast cancer cells while showing low toxicity to normal cells. nih.govnih.gov

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been extensively used as carriers for anti-cancer drugs like daunomycin. nih.govnih.gov These polymer-drug conjugates, when designed with a biodegradable linkage, showed a significant increase in the mean survival time in animal models of leukemia, with some treatments leading to long-term survivors. nih.gov The efficacy was dependent on the polymer-drug linkage being cleavable, for example, by lysosomal enzymes within the cancer cells. nih.gov The anti-cancer activity of N,N-bis(glycityl)amines, another class of related compounds, has also been demonstrated, with several derivatives showing low micromolar IC50 values for HL60 leukemia cells. nih.gov

The table below summarizes findings on the anti-cancer potential of various aniline derivative conjugates.

Derivative/ConjugateCancer Cell Line(s)Key Findings
N,N-bis-(2-chloroethyl)aniline (BCA)-polyphosphazene conjugateColon CancerDesigned for colon-specific release; displayed heightened anticancer potential. researchgate.net
Benzothiazole aniline derivatives and Pt (II) complexesLiver Cancer (HepG2), Brain Glioma (U87MG)Showed selective inhibitory activities against liver cancer cells. mdpi.com
N-(2-hydroxypropyl)methacrylamide (HPMA)-daunomycin conjugateL1210 LeukemiaIncreased mean survival time and produced long-term survivors in vivo. nih.gov
4-Anilinoquinolinylchalcone derivativesBreast Cancer (MDA-MB-231), Liver Cancer (Huh-7)High cytotoxicity against cancer cells (IC50 < 2.03 μM) and low cytotoxicity against normal cells (IC50 > 20 μM). nih.gov
Bisnaphthalimidopropyl (BNIP) derivativesColorectal Cancer (SW480, SW620)Strong cytotoxicity with IC50 values ranging from 1.3 to 2.6 μM. worktribe.com
N,N-bis(glycityl)aminesLeukemia (HL60, THP-1)Exhibited low micromolar IC50 values and good selectivity versus non-cancerous cells. nih.gov

Environmental Impact and Biodegradation Studies

The environmental fate of aniline and its derivatives is a critical area of study due to their widespread industrial use. mdpi.com Aniline itself is generally not persistent in the environment. When released into the air, it is broken down by sunlight and other chemicals within a few days. cdc.gov In water and soil, most of it is degraded by bacteria and other microorganisms. cdc.gov Aniline shows a partial tendency to stick to soil and sediment, but it does not accumulate in the food chain. cdc.gov

However, the environmental impact can vary significantly depending on the specific derivative. For example, chlorinated aniline derivatives such as 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are considered significant risks to aquatic environments. mdpi.com They can be persistent and have the potential for bioaccumulation in organisms. mdpi.com Ecotoxicological studies have shown that these compounds can disrupt the growth, reproduction, and development of aquatic organisms. mdpi.com In contrast, a study evaluating ecosystem responses found parent aniline to be the least toxic compound when compared to derivatives like 2,6-diisopropylaniline, 4-hexyloxyaniline, and 2,3,5,6-tetrachloroaniline. oup.com

The biodegradation of aniline is primarily carried out by microorganisms. Several bacterial strains capable of using aniline as a sole source of carbon and nitrogen have been isolated and studied.

A strain identified as Delftia sp. AN3 was isolated from activated sludge and was capable of degrading high concentrations of aniline. nih.gov

Rhodococcus sp. DH-2 is another strain that can effectively degrade aniline, even at high concentrations and in the presence of high salinity. mdpi.com

Cyanobacteria have also been shown to metabolize aniline, transforming it into metabolites such as formanilide, acetanilide, and p-aminophenol. nih.gov

The primary degradation pathway for aniline by these bacteria involves its conversion to catechol by the enzyme aniline dioxygenase. The catechol is then further broken down via the catechol pathway. mdpi.com There is no specific environmental data available for this compound itself, so its impact is inferred from studies on the parent aniline compound and other derivatives.

Organism/SystemCompound(s) StudiedKey Findings on Biodegradation/Environmental Impact
General EnvironmentAnilineRapidly breaks down in air; degraded by microorganisms in soil and water; does not bioaccumulate. cdc.gov
Aquatic Ecosystems4-chloroaniline, 3,4-dichloroanilinePersistent in aquatic environments with potential for bioaccumulation and toxicity to aquatic life. mdpi.com
Delftia sp. AN3 (bacterium)Aniline, AcetanilideAble to use aniline as a sole carbon and nitrogen source; degradation proceeds via aniline dioxygenase. nih.gov
Rhodococcus sp. DH-2 (bacterium)Aniline, Crude OilDegrades aniline via the catechol pathway; tolerant to high salinity. mdpi.com
CyanobacteriaAnilineBiotransformation of aniline to formanilide, acetanilide, and p-aminophenol. nih.gov
Mixed-flask microcosmsAniline and its derivativesAniline was the least toxic compared to 2,6-diisopropylaniline, 4-hexyloxyaniline, and 2,3,5,6-tetrachloroaniline. oup.com

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of N,N-Bis(2-hydroxypropyl)aniline involves the reaction of aniline (B41778) with propylene (B89431) oxide. mdpi.com Future research is geared towards optimizing this process through the development of novel catalytic systems that offer higher yields, greater selectivity, and more environmentally benign reaction conditions.

A key area of investigation is the use of advanced catalysts to improve the efficiency of the aniline propoxylation reaction. While traditional methods may employ alkali metal hydroxides, newer research points towards the use of double metal cyanide (DMC) catalysts, such as Fe-Zn double metal cyanide and Co-Zn double metal cyanide. google.com These catalysts have shown promise in producing high-quality this compound and its derivatives with excellent reinforcing and catalytic functions for polyurethanes. google.com

Furthermore, the development of one-pot syntheses and continuous flow processes are of significant interest. These approaches aim to reduce reaction times, minimize waste, and allow for greater control over the reaction parameters, leading to a more sustainable and cost-effective production of this compound and its derivatives.

Advanced Polymer and Material Formulations

The unique structure of this compound, with its two hydroxyl groups and a tertiary amine, makes it a valuable building block for creating advanced polymers with tailored properties. smolecule.com

In the realm of polyurethanes, research is focused on utilizing this compound and its derivatives to develop high-performance elastomers. Its incorporation as a chain extender has been shown to significantly improve the mechanical properties of polyurethanes, with studies indicating a potential increase in tensile strength of over 30%. google.com Future work will likely explore its use in creating polyurethanes with enhanced thermal stability, chemical resistance, and specific dynamic-mechanical properties for demanding applications in the automotive, aerospace, and construction industries.

For epoxy resins, this compound serves as a reactive intermediate. smolecule.com Research is ongoing to develop functional epoxy resins with improved toughness, adhesion, and thermal performance by incorporating this compound. These advanced epoxy formulations could find use in high-performance composites, adhesives, and coatings. A related trifunctional epoxy resin, M-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline, which exhibits low viscosity and fast curing speeds, points to the potential for creating highly crosslinked and heat-resistant materials from aniline-based precursors. alfa-chemical.com

Biomedical and Pharmaceutical Explorations

The potential of this compound and its derivatives in the biomedical and pharmaceutical fields is a growing area of interest, although still in its nascent stages. Its classification as a pharmaceutical intermediate suggests its role as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). researchgate.net

One promising avenue of research is its use in polymer-drug conjugates. The hydroxyl groups on the molecule provide reactive sites for attaching therapeutic agents, while the polymer backbone can be designed to control the drug's solubility, stability, and release profile. Research into related compounds, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, has demonstrated the potential of such systems for the targeted delivery of anticancer drugs and antileishmanial agents. nih.govillinois.edu These studies provide a strong rationale for investigating this compound-based polymers for similar applications.

Furthermore, the biocompatibility of polymers derived from this compound is a critical area for future research. If proven to be biocompatible, these polymers could be explored for use in medical devices, tissue engineering scaffolds, and controlled-release systems.

Environmental and Sustainability Aspects in Application

As the chemical industry moves towards greener and more sustainable practices, the environmental footprint of compounds like this compound is under increasing scrutiny.

One area of focus is the development of bio-based synthetic routes. Research into the synthesis of amines from renewable resources, such as lignin-derived vanillin (B372448) and guaiacol (B22219) for use in epoxy thermosets, provides a precedent for exploring similar pathways for aniline-based compounds. osti.gov The successful development of a bio-based synthesis for this compound would significantly improve its sustainability profile.

Another important aspect is the design of recyclable and biodegradable polymers. The incorporation of this compound into polymer networks could potentially influence their end-of-life options. Research into creating recyclable thermosets and biodegradable polyurethanes is a burgeoning field. frontiersin.org The inherent structure of this compound could be leveraged to introduce cleavable linkages or other functionalities that facilitate polymer degradation or recycling. A patent has also noted that the synthesis process, by replacing the primary amine groups of aniline with hydroxypropyl groups, is safer from an environmental and health perspective due to the reduction of residual aniline. google.com

Integration with Nanotechnology and Smart Materials

The functional groups of this compound make it an intriguing candidate for integration with nanotechnology and the development of smart materials.

In the field of nanotechnology, the hydroxyl groups of this compound could be used to functionalize the surface of nanoparticles. This surface modification can improve the dispersion of nanoparticles in polymer matrices, and the tertiary amine could act as a capping agent to control nanoparticle growth and stability. d-nb.infonih.gov Such functionalized nanoparticles could be used to create nanocomposites with enhanced mechanical, thermal, and electrical properties. There is also potential for these functionalized nanoparticles in targeted drug delivery, where the surface chemistry can be tailored for specific biological interactions.

The development of "smart" materials, which respond to external stimuli, is another exciting frontier. The amine and hydroxyl functionalities of this compound could be exploited to create stimuli-responsive polymers. For instance, its incorporation into hydrogel networks could lead to materials that swell or shrink in response to changes in pH or temperature. researchgate.net There is also potential for its use in shape-memory polymers, where the crosslinks formed by this molecule could help in defining the permanent shape of the material. researchgate.net Furthermore, the development of self-healing polyurethanes is an active area of research, and the specific bonding and interactions provided by this compound could be investigated for their contribution to self-healing mechanisms.

Q & A

Q. What are the common synthetic routes for N,N-Bis(2-hydroxypropyl)aniline, and how can researchers optimize yields in laboratory settings?

this compound is typically synthesized via alkylation of aniline with propylene oxide or 2-chloropropanol under basic conditions. A modified procedure involves reacting aniline with 3-chloro-1-propanol in a calcium carbonate medium to form the bis-hydroxypropyl derivative . To optimize yields:

  • Use controlled stoichiometry (excess propylene oxide) to drive the reaction.
  • Employ inert solvents like toluene or DMF to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or NMR to terminate at peak product formation.
  • Purify via vacuum distillation or column chromatography to isolate the compound (>85% purity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : Confirm the presence of hydroxypropyl groups via proton signals at δ 1.2–1.4 ppm (CH3) and δ 3.6–4.0 ppm (CH2O) .
  • FT-IR : Identify O-H stretching (3200–3600 cm⁻¹) and aromatic C-H bending (690–900 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (209.28 g/mol) using ESI-MS or MALDI-TOF .

Q. What are the stability considerations for storing this compound in laboratory environments?

  • Store in amber glass containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation.
  • Avoid exposure to moisture, acids, or strong oxidizers, which may induce decomposition .
  • Monitor for color changes (colorless to yellow/brown), indicating degradation .

Advanced Research Questions

Q. How can this compound be utilized in spectrophotometric nitrite detection, and what challenges arise in method validation?

The compound reacts with nitrite in acidic media to form a reddish product (λmax = 500 nm), shifting to yellowish (λmax = 370 nm) over time. For flow injection analysis (FIA):

  • Optimize pH (1.5–2.5) and reaction time (30–60 sec) to stabilize the reddish complex .
  • Calibrate linear ranges (3–64 µg L⁻¹ nitrite-N) with a sampling rate of 50 h⁻¹.
  • Address spectral interference by masking agents (e.g., sulfamic acid for excess nitrite) .
  • Validate using spike-recovery tests (RSD <1%) and cross-check with ion chromatography .

Q. What strategies resolve contradictions in spectral data when using this compound as a chromogenic reagent?

Discrepancies in absorbance peaks (e.g., 500 nm vs. 370 nm) may arise from:

  • Reaction kinetics : Time-resolved spectroscopy can differentiate transient intermediates.
  • pH dependency : Use buffered systems (e.g., acetate buffer) to stabilize reaction pathways .
  • Temperature effects : Conduct experiments at controlled temperatures (±0.5°C) to minimize thermal drift .

Q. How is this compound applied in synthesizing advanced materials like phthalocyanine polymers?

The compound serves as a precursor for polymeric phthalocyanines with applications in nonlinear optics and sensors:

  • Functionalization : React with 4-nitrophthalonitrile to form diphthalonitrile derivatives.
  • Polycyclotetramerization : Use metal templates (Zn, Cu) under reflux to synthesize metallophthalocyanines .
  • Characterization : Analyze electronic properties via UV-Vis (Q-band at 600–700 nm) and catalytic activity via cyclic voltammetry .

Q. What methodologies mitigate safety risks when handling this compound in high-temperature reactions?

  • Use Schlenk lines or gloveboxes for air-sensitive reactions.
  • Implement in situ FT-IR monitoring to detect hazardous byproducts (e.g., CO, NOx).
  • Equip reactors with pressure-relief valves and scrubbers for volatile decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxypropyl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxypropyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.